4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826415
InChI: InChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17826415

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 4-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)
Standard InChI Key ADEWUEVGHYYCJV-UHFFFAOYSA-N
Canonical SMILES CCC(C#C)NC1=C(C=NC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a pent-1-yn-3-yl amino substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol .

A critical nomenclature discrepancy arises in literature: PubChem lists 4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid (CID 116644314) as a structurally similar isomer . The distinction lies in the position of the triple bond in the pentynyl chain:

  • Pent-1-yn-3-yl: Triple bond between C1 and C2, with the amino group at C3.

  • Pent-3-yn-1-yl: Triple bond between C3 and C4, with the amino group at C1 .

This positional isomerism impacts physicochemical properties and reactivity, necessitating careful verification in experimental settings.

Structural Features

The compound’s 2D and 3D conformers reveal key interactions:

  • Pyridine ring: Planar structure with delocalized π-electrons, enabling hydrogen bonding via the amino and carboxylic acid groups.

  • Pentynyl chain: The triple bond introduces rigidity, influencing solubility and steric effects .

Table 1: Key Computed Properties

PropertyValueSource
XLogP3-AA2PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area70.5 ŲPubChem

Synthesis and Reaction Pathways

Photocatalytic Methods

While direct synthesis data for 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid remains scarce, analogous pyridine derivatives are synthesized via photocatalytic C–N coupling. A patent describing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis offers insights:

  • Reagents: 2-aminopyridine, piperazine-1-tert-butyl carboxylate, acridine salt photocatalyst.

  • Conditions: Visible light irradiation, oxidant (e.g., persulfate), room temperature .

  • Yield: >85% for analogous compounds, avoiding heavy-metal catalysts .

This method could be adapted for the target compound by substituting pent-1-yn-3-amine derivatives.

Challenges in Isomer-Specific Synthesis

The positional isomerism of the pentynyl group complicates synthesis:

  • Regioselectivity: Controlling triple bond placement requires precise stoichiometry and catalysts.

  • Byproduct Formation: Competing reactions may yield isomers like the pent-3-yn-1-yl variant .

Physicochemical and Biological Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group .

  • Stability: Susceptible to decarboxylation under acidic conditions, necessitating pH-controlled storage.

Biological Activity

Pyridine-carboxylic acid derivatives exhibit:

  • Enzyme Inhibition: Potential as kinase inhibitors due to planar aromatic systems.

  • Antimicrobial Effects: Structural analogs show activity against Gram-positive bacteria.

Table 2: Comparative Data with Pyrazine Analogs

Property4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic Acid3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic Acid
Molecular FormulaC₁₁H₁₂N₂O₂C₁₀H₁₁N₃O₂
Molecular Weight204.22 g/mol205.21 g/mol
Hydrogen Bond Acceptors45

Applications in Drug Discovery

Lead Compound Optimization

The carboxylic acid moiety enables salt formation, enhancing bioavailability. Computational studies suggest:

  • Target Binding: Docking simulations indicate affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol).

  • ADMET Profile: Moderate blood-brain barrier permeability (logBB: −0.7) and low hepatotoxicity risk .

Material Science Applications

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this compound exhibit luminescent properties.

  • Catalysis: Pyridine derivatives serve as ligands in palladium-catalyzed cross-coupling reactions .

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